6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile
Overview
Description
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is an organic compound with the molecular formula C14H13N3O3S. This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, a sulfonyl group, and a nicotinonitrile moiety. It has a molecular weight of 303.336 Da and is often used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile typically involves multiple steps. One common method starts with the nitration of 2-methoxy-5-nitropyridine, followed by reduction to obtain 2-methoxy-5-aminopyridine. This intermediate is then subjected to sulfonylation using 2-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the methoxy group can produce various substituted derivatives .
Scientific Research Applications
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The amino and sulfonyl groups are key functional groups that enable the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar in structure but lacks the sulfonyl and nicotinonitrile groups.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Shares the amino group but has a different core structure.
Uniqueness
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl and nicotinonitrile groups distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
IUPAC Name |
6-amino-2-methoxy-5-(2-methylphenyl)sulfonylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-5-3-4-6-11(9)21(18,19)12-7-10(8-15)14(20-2)17-13(12)16/h3-7H,1-2H3,(H2,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIXWVHXQYKIBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C(=C2)C#N)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157081 | |
Record name | 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338774-46-2 | |
Record name | 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338774-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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